molecular formula C10H13NO4 B14771571 3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B14771571
M. Wt: 211.21 g/mol
InChI Key: CMDQTUROESJWHM-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of tyrosine, an amino acid, and features a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of 4-methoxyphenylacetic acid as a starting material. The synthetic route typically includes the following steps:

    Nitration: The 4-methoxyphenylacetic acid is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxyl group at the appropriate position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-keto-2-hydroxy-3-(4-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-amino-2-hydroxy-3-(4-methoxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects, including its role as a precursor to neurotransmitters.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of biologically active compounds. The methoxy group may also influence its binding affinity to receptors and enzymes, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: A naturally occurring amino acid with a similar structure but lacking the methoxy group.

    3-Amino-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDQTUROESJWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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